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Carbonic acid, bismuth salt

Cat. No.: B104812
CAS No.: 18400-34-5
M. Wt: 597.99 g/mol
InChI Key: GMZOPRQQINFLPQ-UHFFFAOYSA-H
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Description

Contextual Overview of Bismuth Oxycarbonate Chemistry

Bismuth oxycarbonate, scientifically known as carbonic acid, bismuth salt ((BiO)₂CO₃), is an inorganic compound that has garnered significant interdisciplinary interest. It belongs to the Sillén-type layered materials, which are characterized by a distinct structure composed of cationic [Bi₂O₂]²⁺ layers interleaved with anionic CO₃²⁻ slabs. researchgate.netacs.org This unique structural arrangement is fundamental to its chemical and physical properties.

The crystal structure of bismuth oxycarbonate is typically described as orthorhombic, belonging to the space group Imm2. arizona.eduuobasrah.edu.iq However, some studies note that while diffraction intensities may appear tetragonal, the true symmetry is orthorhombic, a distinction crucial for understanding its stereochemistry. arizona.eduuobasrah.edu.iq The layered structure consists of [Bi₂O₂]²⁺ layers, a feature common to many bismuth-based compounds like Aurivillius and Sillén phases, with carbonate groups situated in the interlaminar space. researchgate.netuobasrah.edu.iq

Several methods have been developed for the synthesis of bismuth oxycarbonate, often yielding a variety of nanostructures. Common techniques include hydrothermal and solvothermal methods, co-precipitation, and more recently, environmentally friendly room-temperature routes. acs.orgsmolecule.commdpi.com For instance, hydrothermal treatments can produce three-dimensional nanoparticles, with reaction conditions like temperature and pH significantly influencing the final physical and photocatalytic properties. researchgate.net Solvothermal methods, sometimes assisted by ionic liquids, can be used to create doped variations of the material, such as Cl-doped Bi₂O₂CO₃. rsc.org The choice of synthesis route has a profound impact on the material's morphology, with nanostructures like nanoflowers, nanoplates, nanosheets, and nanoparticles being reported. researchgate.netmdpi.com

Table 1: Crystal Structure Data for Bismuth Oxycarbonate (Bismutite)

Parameter Value Reference
Formula Bi₂O₂(CO₃) arizona.edu
Crystal System Orthorhombic uobasrah.edu.iq
Space Group Imm2 arizona.eduuobasrah.edu.iq
Lattice Parameter (a) 3.865(2) Å arizona.edu
Lattice Parameter (b) 3.862(2) Å arizona.edu
Lattice Parameter (c) 13.675(6) Å arizona.edu
Unit Cell Volume (V) 204.1(2) ų arizona.edu
Formula Units (Z) 2 arizona.eduuobasrah.edu.iq
Band Gap ~3.42 eV researchgate.net

The chemical properties of bismuth oxycarbonate are largely defined by its semiconductor nature. It possesses a wide band gap, estimated to be around 3.42 eV, which allows it to exhibit significant photocatalytic activity, particularly under UV light irradiation. researchgate.net This has led to extensive investigation into its ability to degrade organic pollutants. researchgate.net Furthermore, it has demonstrated notable nonlinear optical (NLO) properties, with a second-harmonic generation (SHG) efficiency reported to be approximately five times that of potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

Academic Significance and Contemporary Research Directions

The academic significance of bismuth oxycarbonate stems from its versatile properties and potential applications in diverse technological fields. acs.org Its most explored application is in environmental remediation, where its photocatalytic capabilities are harnessed to degrade persistent organic pollutants in wastewater. acs.orgmdpi.comresearchgate.net Researchers have demonstrated its effectiveness in breaking down dyes like Rhodamine B and methylene (B1212753) blue under UV or simulated solar light. researchgate.netdntb.gov.ua

Contemporary research is focused on enhancing the efficiency and extending the functionality of bismuth oxycarbonate. A major research direction involves modifying its electronic structure and morphology to improve its photocatalytic performance, especially under visible light, which constitutes a larger portion of the solar spectrum. rsc.org Key strategies include:

Doping: Introducing other elements into the Bi₂O₂CO₃ lattice can alter its band gap and improve charge separation. Doping with non-metals like chlorine or metals like aluminum has been shown to enhance photocatalytic activity. mdpi.comrsc.org For example, Cl-doping can enhance visible light absorption and improve the separation efficiency of photogenerated electron-hole pairs. rsc.org

Formation of Heterojunctions: Creating composite materials by combining bismuth oxycarbonate with other semiconductors is a highly effective approach. These heterojunctions, such as those with graphitic carbon nitride (g-C₃N₄), silver bromide (AgBr), or zinc bismuth oxide (ZnBi₂O₄), can promote charge transfer, inhibit the recombination of photogenerated carriers, and significantly boost photocatalytic activity. researchgate.netnih.govresearchgate.netnih.gov Ternary heterojunctions, incorporating plasmonic materials like metallic bismuth, have shown degradation efficiencies for organic pollutants reaching up to 98.4%. researchgate.netresearchgate.netnih.gov

Morphology Control: The synthesis of specific nanostructures, such as ultrathin nanosheets or hierarchical flower-like microspheres, is another critical research area. researchgate.netcityu.edu.hknih.govresearchgate.net The morphology and dominantly exposed crystal facets can strongly influence catalytic activity. acs.org For instance, ultrathin nanosheets offer a high surface area and can facilitate the generation of reactive oxygen species. cityu.edu.hknih.govresearchgate.net

New Applications: Beyond photocatalysis, research is exploring the use of bismuth oxycarbonate in other advanced applications. It is being investigated as a precursor for creating other bismuth-based catalysts for the electrochemical reduction of carbon dioxide (CO₂) to valuable chemicals like formate (B1220265). oaepublish.comacs.orgrsc.org In this process, bismuth oxycarbonate-derived materials can achieve high faradaic efficiencies and stability. rsc.org Additionally, its unique properties are being explored in biomedical fields, where ultrathin nanosheets are being developed as radiosensitizers to enhance the efficacy of cancer radiotherapy. cityu.edu.hknih.govresearchgate.net

Table 2: Research Findings on Modified Bismuth Oxycarbonate

Modification / Composite Application Key Finding Reference(s)
Cl-doped Bi₂O₂CO₃ Photocatalysis Enhanced visible light absorption and separation of photogenerated charges. rsc.org
g-C₃N₄/Bi₂O₂CO₃ Photocatalysis Composite showed photocatalytic activity 3.1 times higher than pure g-C₃N₄ for Rhodamine B degradation. researchgate.net
Bi/Bi₂O₂CO₃/ZnBi₂O₄ Photocatalysis Ternary heterojunction achieved 98.4% degradation of organic pollutants under simulated solar light. researchgate.netresearchgate.netnih.gov
Bi₂O₂CO₃/Nitrogen-doped carbon CO₂ Electroreduction Achieved 94.9% faradaic efficiency for formate production with high stability. rsc.org
Ultrathin Bi₂O₂CO₃ Nanosheets Radiotherapy Increased tumor growth inhibition from 49.88% (radiotherapy alone) to 90.76%. cityu.edu.hknih.gov
Bi₂O₂CO₃/BiOBr Photocatalysis Z-scheme heterojunction removed 94.8% of tetracycline (B611298) under visible light. mdpi.com

The ongoing research into bismuth oxycarbonate highlights its position as a highly versatile and promising material. The synergistic effects achieved by creating composites and the exploration of its properties for energy and biomedical applications suggest a robust future for this compound in advanced materials science. rsc.orgmarketreportanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Bi2O9 B104812 Carbonic acid, bismuth salt CAS No. 18400-34-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18400-34-5

Molecular Formula

C3Bi2O9

Molecular Weight

597.99 g/mol

IUPAC Name

dibismuth;tricarbonate

InChI

InChI=1S/3CH2O3.2Bi/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6

InChI Key

GMZOPRQQINFLPQ-UHFFFAOYSA-H

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Bi+3].[Bi+3]

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Bi+3].[Bi+3]

Other CAS No.

18400-34-5

Synonyms

bismuth carbonate

Origin of Product

United States

Synthesis Methodologies for Bismuth Oxycarbonate

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods are widely employed for the synthesis of bismuth oxycarbonate due to their ability to produce crystalline materials with controlled morphologies. researchgate.netsciopen.com These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures. researchgate.netsciopen.com The choice of solvent, bismuth precursor, and other reagents significantly influences the final product's characteristics. researchgate.net For instance, different nanostructures such as cube-like nanoparticles, nanobars, and nanoplates have been fabricated from bismuth nitrate (B79036) via a simple solvothermal method. researchgate.net

A novel one-step hydrothermal method has been reported for the synergistic synthesis of a plasmonic ternary Bi/Bismuth oxycarbonate/Zinc bismuth oxide (Bi-Bi₂O₂CO₃-ZnBi₂O₄) composite. researchgate.net In this process, metallic Bi spheres and ZnBi₂O₄ nanoparticles are uniformly distributed on the surface of flower-like Bi₂O₂CO₃ layers. researchgate.net

Microwave-Assisted Solvothermal Synthesis of Bi₂O₂CO₃

To accelerate the synthesis process, microwave-assisted solvothermal methods have been developed. mdpi.comau.dk This approach utilizes microwave radiation to rapidly heat the reaction mixture, leading to shorter reaction times and often improved product homogeneity. au.dk The advantages of this method include time and energy savings, as well as being environmentally benign due to the closed-system operation. mdpi.com

A facile microwave-assisted method has been used to systematically synthesize a series of bismuth oxychloride and bismuth oxybromide compounds by regulating the synthesis pH between 1 and 14. au.dk This demonstrates the potential for fine-tuning the properties of bismuth-based compounds through this rapid synthesis route. While this specific study focused on oxyhalides, the principles are transferable to the synthesis of bismuth oxycarbonate, where precise control over reaction conditions is crucial for tailoring material properties.

Co-precipitation Techniques for Bismuth Oxycarbonate Formation

Co-precipitation is a straightforward and effective method for synthesizing bismuth oxycarbonate. malayajournal.orgmkjc.in This technique involves the simultaneous precipitation of bismuth cations and carbonate anions from a solution to form the desired compound. malayajournal.org The process typically involves dissolving a bismuth salt, such as bismuth nitrate, in an acidic solution and then adding a carbonate source, like sodium carbonate, to induce precipitation. malayajournal.orgacs.org

One specific protocol involves the reaction of commercial β-Bi₂O₃ in a Na₂CO₃/NaHCO₃ buffer solution overnight or by the co-precipitation method with Bi(NO₃)₃ and Na₂CO₃ as starting materials, both of which yield phase-pure Bi₂O₂CO₃. acs.org The properties of the resulting nanoparticles can be controlled by varying parameters such as the concentration of the precursor solution, stirring speed, temperature, and pH. malayajournal.org

ParameterInfluence on Nanoparticle Properties
Precursor ConcentrationAffects particle size and distribution
Stirring SpeedInfluences reaction kinetics and particle uniformity
TemperatureControls reaction rate and crystallinity
pHDetermines the final phase and morphology

Electrochemical Synthesis Pathways for Bi-Based Carbonates

Electrochemical methods offer a unique approach to the synthesis of bismuth-based carbonates, often allowing for in-situ formation and transformation of materials directly on an electrode surface. researchgate.netrsc.org These techniques can provide excellent control over the morphology and composition of the resulting material.

During electrochemical CO₂ reduction, it has been observed that bismuth oxide can be converted to bismuth oxycarbonate. rsc.org In situ Raman spectroscopy has been instrumental in monitoring the dynamic reconstruction and evolution of Bi-based catalysts under these conditions. rsc.orgeurekalert.org For example, the appearance of a Bi₂O₂CO₃ vibration mode at the open-circuit potential confirms its formation on the electrode surface. rsc.org

Pulse Current Electrodeposition for Morphological Control

Pulse current electrodeposition is a sophisticated electrochemical technique that allows for precise control over the morphology and grain size of the deposited material. nih.govnih.gov This method involves applying the current in short pulses rather than continuously, which can lead to more uniform and dense coatings. nih.govnih.gov By adjusting the pulse parameters, such as current density, frequency, and duty cycle, the structure of the electrodeposits can be effectively controlled. nih.gov

This technique has been shown to influence the surface morphology, grain size, and electrocatalytic activity of bismuth films. nih.gov While direct studies on the pulse electrodeposition of pure bismuth oxycarbonate are not extensively detailed, the principles of morphological control are highly relevant for fabricating structured Bi-based carbonate materials for various applications.

Solid-State and Chemical Conversion Strategies

Solid-state reactions and chemical conversion methods provide alternative routes to synthesize bismuth oxycarbonate, often starting from other bismuth compounds. cdnsciencepub.comrsc.org These methods can be advantageous for their simplicity and scalability.

One approach involves the high-temperature solid-state reaction of precursor materials in specific stoichiometric ratios. rsc.org For instance, blending Bi₂O₃ and BiOCl powders and calcining them at high temperatures is a method used for synthesizing bismuth oxychlorides, and similar principles can be applied to carbonate systems. rsc.org

Conversion of Bismuth Oxides to Bismuth Oxycarbonate

Bismuth oxycarbonate can be synthesized through the chemical conversion of bismuth oxides. A room-temperature method involves the reaction of β-Bi₂O₃ with a sodium carbonate buffer. acs.orgnih.gov The reaction mechanism is highly dependent on the pH, with a narrow window between pH 8 and 10 being optimal for the formation of Bi₂O₂CO₃. acs.orgnih.gov

The conversion process can proceed through different pathways depending on the pH. Around pH 8, a zero-dimensional nucleation model is prevalent, while higher pH values lead to a diffusion-controlled model. nih.gov In situ X-ray diffraction has been a key technique for monitoring this transformation in real-time. nih.gov

The reaction can be summarized by the following steps, where CO₂ from the air dissolves and forms carbonate ions that react with the bismuth oxide surface:

Formation of an intermediate species: (BiO)₄(OH)₂CO₃ acs.org

Transformation of the intermediate to Bi₂O₂CO₃ acs.org

It has also been noted that β-Bi₂O₃ can react with ambient carbon dioxide during storage to form Bi₂O₂CO₃, especially if residual precursor amounts act as seed crystals. acs.org

PrecursorReagentConditionsProduct
β-Bi₂O₃Sodium carbonate bufferRoom temperature, pH 8-10Bi₂O₂CO₃
Bi(NO₃)₃Sodium carbonateCo-precipitationBi₂O₂CO₃
Bismuth acetateHexadecylamine, oleic acid, octadecene90-100°CBismuth oxycarbonate nanodots

In-Situ Carbonation Mechanisms during Electrochemical Processes

The in-situ formation of bismuth oxycarbonate on electrode surfaces, particularly during the electrochemical reduction of CO₂, has emerged as a significant phenomenon. This process involves the transformation of a bismuth-based precatalyst into bismuth oxycarbonate under electrochemical conditions.

During the CO₂ electroreduction reaction (CO₂RR), the electrolyte microenvironment plays a crucial role. In carbonate-containing electrolytes, bismuth oxide (Bi₂O₃) can undergo a chemical reconstruction to form a Bi₂O₂CO₃/Bi₂O₃ heterostructure. nih.gov This in-situ formed heterostructure has been identified as a highly active site for CO₂RR, achieving high Faradaic efficiencies for formate (B1220265) production. nih.gov The formation mechanism involves the adsorption of carbonate species from the electrolyte onto the bismuth oxide surface, leading to a chemical evolution of the catalyst. nih.gov

The transformation process can be a two-step mechanism. First, an electrolyte-mediated dissociation and conversion of the initial bismuth-based material (e.g., Bi-based metal-organic framework or Bi@Bi₂O₃ nanodendrites) into Bi₂O₂CO₃ occurs. researchgate.netnju.edu.cn This is then followed by a potential-mediated reduction of the newly formed Bi₂O₂CO₃ to metallic bismuth or a defect-rich bismuth species. researchgate.netacs.org In some cases, the in-situ formed Bi₂O₂CO₃ can act as a stable intermediate that enhances the catalytic activity. nju.edu.cnoaepublish.com For instance, Bi@Bi₂O₃ nanodendrites have been shown to transform into Bi nanoflowers with Bi₂O₂CO₃ as an intermediate in a KHCO₃ solution. nju.edu.cn

The presence of Bi-O bonds in the in-situ formed bismuth oxycarbonate is believed to promote the adsorption of CO₂ and facilitate the formation of key reaction intermediates, such as *OCHO. nih.govoaepublish.com Theoretical calculations have shown that the tuned p-orbit electrons of the bismuth sites in the Bi₂O₂CO₃/Bi₂O₃ heterostructure optimize the adsorption of intermediates and lower the energy barrier for formate formation. nih.gov

Petal-shaped bismuth subcarbonate nanosheets have been observed to form in-situ on bismuth-based catalysts, enhancing the electrocatalytic performance for CO₂ reduction to formic acid. researchgate.netnii.ac.jp Density functional theory (DFT) calculations suggest that these in-situ formed Bi₂O₂CO₃ species stabilize the *OOCH intermediate through stronger orbital hybridization between the Bi 6p and O 2p orbitals, thereby improving catalytic activity. researchgate.netnii.ac.jp

The formation of bismuth oxycarbonate can also occur from the reaction of surface oxide layers (Bi³⁺) or oxidized metallic bismuth (BiO⁺) with carbonate ions present in the electrolyte. rsc.org Bismuth hydroxide (B78521) (Bi(OH)₃) can form from Bi³⁺ and then react with CO₂ to produce Bi₂O₂CO₃. rsc.org Alternatively, BiO⁺ can directly react with carbonate ions. rsc.org

Precursor-Driven Synthesis of Bismuth Oxycarbonate

Precursor-driven synthesis is a widely employed method for producing bismuth oxycarbonate with tailored properties. This approach involves the reaction of a bismuth salt with a carbonate source, often an organic precursor, under controlled conditions.

The choice of bismuth salt and organic precursor significantly influences the characteristics of the final bismuth oxycarbonate product. Commonly used bismuth salts include bismuth nitrate (Bi(NO₃)₃·5H₂O) and bismuth citrate (B86180). rsc.org Organic precursors like urea (B33335) and citrate serve as the carbonate source through their decomposition under specific reaction conditions, such as hydrothermal or solvothermal treatment. rsc.org

Urea, upon heating in an aqueous solution, decomposes to produce ammonia (B1221849) and carbon dioxide, which then reacts to form carbonate ions. This in-situ generation of carbonate allows for a gradual and controlled precipitation of bismuth oxycarbonate. The use of bismuth nitrate pentahydrate and urea in a water/ethylene (B1197577) glycol mixture is a common method for synthesizing various morphologies of bismutite (Bi₂O₂CO₃), including nanosheets, nanodiscs, and nanoplatelets.

Similarly, citrate ions can act as both a chelating agent for bismuth ions and a precursor for carbonate. The thermal decomposition of a bismuth citrate complex can lead to the formation of bismuth oxycarbonate. In some instances, under higher hydrothermal temperatures, citrate ions can also reduce Bi³⁺ to metallic Bi⁰, resulting in Bi-decorated N-doped (BiO)₂CO₃ superstructures when using ammonium (B1175870) bismuth citrate as a single precursor.

The table below summarizes examples of precursor-driven synthesis of bismuth oxycarbonate.

Bismuth Salt PrecursorOrganic PrecursorSynthesis MethodResulting Product
Bismuth Nitrate PentahydrateUreaHydrothermal/SolvothermalBismutite (Bi₂O₂CO₃) nanosheets, nanodiscs, nanoplatelets
Bismuth CitrateUrea, CTABHydrothermal(BiO)₂CO₃ nanoparticles
Ammonium Bismuth Citrate- (Single Precursor)HydrothermalN-doped (BiO)₂CO₃, Bi-decorated N-doped (BiO)₂CO₃

Controlled Morphological Synthesis of Bismuth Oxycarbonate Nanostructures

The morphology and size of bismuth oxycarbonate nanostructures are critical determinants of their physical and chemical properties, and consequently, their performance in various applications. Researchers have developed numerous strategies to control these parameters during synthesis.

Several synthesis parameters can be manipulated to control the morphology and size of bismuth oxycarbonate nanostructures. These include the choice of solvent, reaction temperature, pH, and the presence of structure-directing agents.

The solvent system plays a crucial role. For example, in the synthesis using bismuth nitrate and urea, a mixture of water and ethylene glycol is often used. The viscosity and coordinating ability of the solvent can influence the nucleation and growth rates of the crystals, leading to different morphologies.

Reaction temperature is another key factor. In the synthesis of bismutite nanoparticles from a bismuth precursor and urea with the addition of nitric acid, refluxing at 110°C produced highly porous nanosheets, while reducing the temperature to 80°C resulted in the formation of nanodiscs. Without the addition of nitric acid, bismutite platelets were formed.

The pH of the reaction medium has a profound effect on the final morphology. The formation of Bi₂O₂CO₃ from Bi₂O₃ in a sodium carbonate buffer was found to be highly pH-dependent, occurring within a narrow window of pH 8 to 10. Within this range, the reaction mechanism shifts from a zero-dimensional nucleation model at around pH 8 to a diffusion-controlled model at higher pH values.

The table below illustrates the influence of synthesis parameters on the morphology of bismuth oxycarbonate.

Synthesis ParameterVariationResulting Morphology
Temperature 80°CNanodiscs
110°CPorous Nanosheets
pH (with Nitric Acid) pH 0.9Porous Nanosheets
No Nitric AcidPlatelets
pH (in Sodium Carbonate Buffer) ~ pH 8Irregular, retained precursor morphology
pH 10Irregular, retained precursor morphology

Structural Chemistry and Crystallography of Bismuth Oxycarbonate

Crystalline Structures of Bismuth Oxycarbonate Phases (Bismutite, Beyerite, Sillén Phases)

Bismuth oxycarbonate and its related compounds are known to crystallize in several distinct phases, most notably as the minerals bismutite and beyerite. These structures are classic examples of Sillén phases, characterized by their layered atomic arrangements. arizona.edugeoscienceworld.orgacs.org

The fundamental building block of bismuth oxycarbonate's crystal structure is the [Bi₂O₂]²⁺ cationic layer. geoscienceworld.orgacs.org These layers are composed of bismuth and oxygen atoms, forming a two-dimensional sheet. Intercalated between these positively charged layers are the carbonate (CO₃²⁻) anions. geoscienceworld.orgresearchgate.net This arrangement results in a stacked, layered structure. arizona.edugeoscienceworld.org A notable feature of this architecture is the orientation of the planar carbonate groups, which are positioned orthogonally to the [Bi₂O₂]²⁺ layers. arizona.edugeoscienceworld.org This "standing-on-end" arrangement of carbonate layers is also observed in other minerals with large cations and a high cation-to-carbonate ratio. arizona.edu

In the case of beyerite, which has the formula CaBi₂(CO₃)₂O₂, the structure is more complex, featuring an additional Ca-O layer alongside the Bi-O and carbonate layers. arizona.edugeoscienceworld.org

Detailed crystallographic studies have determined the space groups and lattice parameters for different phases of bismuth oxycarbonate. Although they often exhibit tetragonal or pseudo-tetragonal symmetry, refinements have led to orthorhombic classifications for bismutite and beyerite to resolve stereochemical issues. geoscienceworld.orgresearchgate.net

Bismutite, with the formula Bi₂(CO₃)O₂, crystallizes in the orthorhombic space group Imm2. geoscienceworld.orgresearchgate.netuobasrah.edu.iq Beyerite, CaBi₂(CO₃)₂O₂, belongs to the orthorhombic space group Immm. geoscienceworld.orgresearchgate.netmindat.org Another related mineral, kettnerite (CaBi(CO₃)OF), also shares this layered structural motif. arizona.edu

Crystallographic Data for Bismuth Oxycarbonate Phases
MineralFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
BismutiteBi₂(CO₃)O₂OrthorhombicImm23.865(2)3.862(2)13.675(6) geoscienceworld.orgresearchgate.net
BeyeriteCaBi₂(CO₃)₂O₂OrthorhombicImmm3.7729(5)3.7742(7)21.726(4) geoscienceworld.orgresearchgate.netmindat.org

In both bismutite and beyerite, the large cations (Bi³⁺ and Ca²⁺) exhibit an eight-fold coordination. arizona.edugeoscienceworld.org The Bi³⁺ ion in these structures displays stereoactive lone-pair behavior, which influences the coordination geometry. arizona.edugeoscienceworld.org This stereochemical activity of the 6s² lone pair of electrons in Bi³⁺ is a key factor in the formation of these layered structures, favoring an asymmetric or "one-sided" coordination environment. researchgate.netucl.ac.uk

In bismutite, there are two distinct coordination polyhedra for the bismuth atoms. One is a square antiprism compressed along the arizona.edu direction, a direct consequence of the stereoactive lone pair. arizona.edu The other also has eight-fold coordination but with a different geometry. arizona.edu The coordination environment in the [Bi₂O₂]²⁺ layers consists of Bi atoms bonded to oxygen atoms. uobasrah.edu.iq

Polymorphism and Phase Transition Phenomena in Bismuth Oxycarbonates

Bismuth oxycarbonate is known to undergo thermal decomposition. For instance, (BiO)₂CO₃ of small crystallite size decomposes at approximately 400°C to form β-Bi₂O₃. uobasrah.edu.iq A previously unreported basic bismuth carbonate, (BiO)₄(OH)₂CO₃, has been identified as an intermediate product during the interconversion of α-Bi₂O₃ and synthetic bismutite, (BiO)₂CO₃, in aqueous carbonate solutions. cdnsciencepub.com The decomposition of (BiO)₄(OH)₂CO₃ occurs in two main stages, with the first stage, attributed to water loss, happening between 230 and 325°C. cdnsciencepub.com

The stability of bismuth oxide (Bi₂O₃), a related compound, is complex, with several polymorphs (α, β, γ, δ). nih.govresearchgate.net The stable low-temperature monoclinic α-form transforms to the stable cubic δ-form at 730 ±5 °C. nih.govresearchgate.netnist.gov Upon cooling, metastable tetragonal (β) and body-centered cubic (γ) phases can appear. nih.govresearchgate.netnist.gov The tetragonal β-Bi₂O₃ can be readily prepared by decomposing bismutite at 400°C. nih.govresearchgate.netnist.gov

Analysis of Crystal Defects and Lattice Distortions in Bi₂O₂CO₃

Real crystals are never perfect and contain various types of defects that can influence their properties. libretexts.org These imperfections can be point defects (affecting a single lattice point), line defects (affecting a row of points), or planar defects. libretexts.orgopenaccessjournals.com Point defects include vacancies (missing atoms), interstitial atoms (atoms in between regular lattice sites), and substitutional impurities. libretexts.orgopenaccessjournals.com

In the context of Bi₂O₂CO₃, lattice distortions can be introduced by these defects. For example, a self-interstitial atom in a metal can cause significant distortions in the surrounding lattice. uomus.edu.iq While specific studies on the intrinsic crystal defects in Bi₂O₂CO₃ are not extensively detailed in the provided context, the general principles of crystal defects apply. The presence of such defects, even in small concentrations, can be expected to create local strain and distortions within the Bi₂O₂CO₃ lattice.

Impact of Doping and Substitution on Bismuth Oxycarbonate Crystal Structure

The crystal structure of bismuth-containing compounds can be significantly altered by doping or substitution. This is a common strategy to modify the material's properties. For instance, in the BSCCO (Bi-Sr-Ca-Cu-O) system, doping with lanthanum (La) in the strontium (Sr) sites leads to changes in the lattice parameters. scielo.br The substitution of La³⁺ (ionic radius 1.06 Å) for Sr²⁺ (ionic radius 1.12 Å) causes a decrease in the 'c' lattice parameter, confirming the incorporation of the dopant into the crystal structure. scielo.br

Similarly, doping can affect phase stability. In bismuth oxide, the addition of other metal oxides can stabilize certain polymorphs at room temperature. asianpubs.orgnih.gov For example, Gd₂O₃ doping can stabilize the tetragonal β-phase of Bi₂O₃. asianpubs.org The introduction of dopants with different ionic radii than the host cation inevitably leads to lattice strain and distortions. nsf.govarxiv.org For example, doping MAPbBr₃ with Bi³⁺, which has a smaller ionic radius than Pb²⁺, causes a contraction of the crystal lattice. nsf.govarxiv.org This doping can also increase lattice disorder, as evidenced by changes in X-ray diffraction peak intensities. nsf.govarxiv.org

While specific studies on the doping of Bi₂O₂CO₃ are not detailed in the provided results, the principles observed in other bismuth-based layered compounds suggest that substituting Bi³⁺ with other cations would likely lead to changes in lattice parameters, potential phase transitions, and the introduction of local structural distortions.

Effects of Metal Doping (e.g., Aluminum, Copper)

The incorporation of metal ions into the bismuth oxycarbonate crystal lattice can induce significant alterations in its structural and electronic properties. The nature and extent of these changes are contingent on the specific dopant, its concentration, and its ionic radius relative to bismuth.

Research into aluminum-doped bismuth subcarbonate (Bi₂O₂CO₃:Al) has demonstrated that aluminum can be successfully incorporated into the host lattice. A study involving the synthesis of Al-doped Bi₂O₂CO₃ via a coprecipitation method confirmed the presence of aluminum within the crystalline structure. X-ray Photoelectron Spectroscopy (XPS) analysis suggested that aluminum atoms substitute bismuth atoms, forming Al-O bonds within a Bi-O-Al-O-Bi arrangement acs.org.

Despite the successful doping, X-ray diffraction (XRD) analysis revealed that the fundamental crystal structure of the bismuth subcarbonate remains unaltered. The crystalline phase of the Al-doped compound was identified as being consistent with the standard for Bi₂O₂CO₃, indicating that the introduction of aluminum does not induce a phase transformation acs.org. This structural preservation is a key finding, suggesting that the layered "sillén" phase structure, composed of (Bi₂O₂)2+ layers and interlaminar CO₃2- ions, is maintained acs.orgacs.org.

Further analysis of the XRD patterns provided specific lattice spacing data, which corroborates the lack of significant structural distortion.

Table 1: Comparison of Lattice Spacing in Undoped and Al-Doped Bismuth Oxycarbonate acs.orgacs.org
Diffraction PeakReported d-spacing for Bi₂O₂CO₃ (Å)Calculated d-spacing for Bi₂O₂CO₃:Al (Å)
(004)3.423.423
(110)2.732.752

The data clearly shows that the lattice spacing for the (004) and (110) planes in aluminum-doped bismuth oxycarbonate is in close agreement with the values reported for the undoped material, underscoring the structural stability of the compound upon aluminum substitution acs.orgacs.org.

Non-metal Doping (e.g., Sulfur) and its Structural Implications

The introduction of non-metal elements, such as sulfur, into the bismuth oxycarbonate structure offers another avenue for modifying its properties.

Investigations into sulfur-doped bismuth oxycarbonate have indicated that sulfur can be incorporated into the lattice, leading to notable structural and electronic changes. It has been proposed that sulfur atoms can substitute for the carbonate (CO₃2-) groups within the layered structure acs.org. Specifically, over the {100} facets which are terminated with bismuth atoms, sulfur has a preference to replace the CO₃2- ions acs.org.

This substitution is supported by X-ray Photoelectron Spectroscopy (XPS) data, which shows a decrease in the ratio of CO₃2- to the total carbon amount as the sulfur content increases, indicating the replacement of carbonate ions by sulfide (B99878) (S2-) ions acs.org. This substitution is significant as it can create an internal electric field that influences charge separation and transfer within the material acs.org.

Furthermore, a patent for a carbon-supported bismuth oxycarbonate negative electrode material suggests that the small ionic radius of S2- allows it to enter the two-dimensional ion channels within the Bi₂O₂CO₃ crystal structure researchgate.net. This incorporation is believed to enhance the electrochemical properties of the material researchgate.net. From a thermodynamic perspective, the addition of sulfur can alter the electronic structure of adjacent atomic sites, which in turn can enhance catalytic activity oaepublish.com. While these findings point towards significant structural and electronic modifications upon sulfur doping, detailed crystallographic data, such as changes in lattice parameters and bond angles from XRD analysis, are not extensively reported in the reviewed literature.

Advanced Spectroscopic and Microscopic Characterization of Bismuth Oxycarbonate

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Purity

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phase and assessing the structural purity of bismuth oxycarbonate. The diffraction pattern of (BiO)₂CO₃ is characterized by a tetragonal crystal structure, and its experimental diffraction peaks are typically matched with standard crystallographic data, such as JCPDS card No. 41-1488. cityu.edu.hkrsc.org The analysis of XRD patterns allows for the determination of lattice parameters. For instance, in one study, the calculated lattice spacing for the (004) and (110) diffraction peaks were found to be 3.423 Å and 2.752 Å, respectively, which are in close agreement with the reported values of d₀₀₄ = 3.42 Å and d₁₁₀ = 2.73 Å. researchgate.net

The purity of a bismuth oxycarbonate sample can be confirmed by the absence of diffraction peaks corresponding to potential impurities or other bismuth-containing phases like bismuth oxide (Bi₂O₃). nih.govcdnsciencepub.com For example, during the synthesis of bismuth oxycarbonate from β-Bi₂O₃, XRD can be used to monitor the conversion and ensure the final product is phase-pure. acs.org Furthermore, high-temperature XRD (HT-XRD) can be employed to study the thermal decomposition of bismuth oxycarbonate, revealing its transformation into different polymorphs of bismuth oxide at elevated temperatures. acs.orgnih.gov For instance, the decomposition of (BiO)₂CO₃ to β-Bi₂O₃ has been observed to occur at around 260 °C. acs.org

Table 1: Representative XRD Data for Bismuth Oxycarbonate
Diffraction Planed-spacing (Å) researchgate.net
(004)3.423
(110)2.752

Electron Microscopy Techniques (SEM, TEM, HRTEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of bismuth oxycarbonate materials.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the observation of individual nanoparticles and their internal structure. TEM images have shown ultrathin nanosheets with diameters around 50 nm. nih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-level resolution, enabling the visualization of crystal lattice fringes and the identification of crystallographic facets. HRTEM images of bismuth oxycarbonate have shown distinct lattice fringes, for example, a spacing of 0.295 nm corresponding to the (013) facet. nih.gov Selected area electron diffraction (SAED) patterns obtained from HRTEM can confirm the single-crystalline nature of the nanosheets. cityu.edu.hk These techniques are also crucial for identifying composite structures, such as β-Bi₂O₃/Bi₂O₂CO₃, by revealing regions with different lattice orientations. nih.gov

Table 2: Morphological and Nanostructural Features of Bismuth Oxycarbonate from Electron Microscopy
TechniqueObservationDimensionsReference
SEMNanosheet-assembled nanoflowers~200 nm diameter nih.gov
SEMSpherical and sheet-like particles100-300 nm diameter acs.org
TEMUltrathin nanosheets~50 nm diameter nih.gov
HRTEMLattice fringes of (013) facet0.295 nm nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Anionic Group and Bonding Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups and characterize the bonding within bismuth oxycarbonate.

FTIR Spectroscopy is particularly sensitive to the vibrations of the carbonate anion (CO₃²⁻). The presence of a strong absorption band around 845 cm⁻¹ is attributed to the out-of-plane bending vibration of the carbonate group, confirming the formation of bismuth oxycarbonate. nih.gov The IR band at approximately 553 cm⁻¹ is assigned to the Bi-O stretching vibration. unlp.edu.ar

Raman Spectroscopy provides complementary information. The most intense Raman band for bismuth oxycarbonate is typically observed around 1067 cm⁻¹, corresponding to the symmetric stretching motion of the carbonate group. nih.gov Other bands in the 840–1100 cm⁻¹ region are also assigned to the normal modes of the CO₃²⁻ anion. nih.gov The presence of Bi-O vibrations can also be detected in the lower frequency region of the Raman spectrum. nih.gov The combination of FTIR and Raman spectroscopy provides comprehensive evidence for the successful synthesis and purity of bismuth oxycarbonate. acs.orgresearchgate.net

Table 3: Characteristic Vibrational Bands of Bismuth Oxycarbonate
TechniqueWavenumber (cm⁻¹)AssignmentReference
FTIR~845Carbonate out-of-plane bend nih.gov
FTIR~553Bi-O stretch unlp.edu.ar
Raman~1067Carbonate symmetric stretch nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical oxidation states of the constituent elements on the surface of bismuth oxycarbonate. carleton.eduthermofisher.com A typical XPS survey scan of bismuth oxycarbonate confirms the presence of Bi, C, and O. researchgate.netacs.org

High-resolution XPS spectra provide more detailed information.

Bi 4f: The Bi 4f spectrum typically shows two prominent peaks corresponding to Bi 4f₇/₂ and Bi 4f₅/₂. The binding energies of these peaks, for example around 159.4 eV and 164.7 eV respectively, with a peak separation of 5.3 eV, are characteristic of the Bi³⁺ oxidation state. researchgate.net

O 1s: The O 1s spectrum can often be deconvoluted into multiple peaks. These peaks can be assigned to the Bi-O bonds in the crystal lattice, carbonate species (C=O in CO₃²⁻), and sometimes surface-adsorbed hydroxyl groups or oxygen vacancies. cityu.edu.hkacs.org

C 1s: The C 1s spectrum shows a peak corresponding to the carbonate group (CO₃²⁻) in bismuth oxycarbonate, typically at a binding energy around 288.7 eV. acs.org A peak at a lower binding energy (around 284.8 eV) is often attributed to adventitious carbon, which is common in ex-situ XPS measurements. acs.org

XPS is also a powerful tool for studying composite materials and detecting electron transfer between different components. nih.gov

Table 4: Representative XPS Binding Energies for Bismuth Oxycarbonate
ElementCore LevelBinding Energy (eV)Chemical StateReference
Bi4f₇/₂159.4Bi³⁺ researchgate.net
Bi4f₅/₂164.7Bi³⁺ researchgate.net
O1s530.1Bi-O acs.org
O1s531.1C=O in CO₃²⁻ acs.org
C1s288.7CO₃²⁻ acs.org

Surface Area and Porosity Analysis (BET) in Bismuth Oxycarbonate Materials

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. The surface area is a critical parameter for applications such as catalysis and adsorption, as a higher surface area often leads to enhanced reactivity. For bismuth oxycarbonate nanomaterials, the BET surface area can vary depending on the synthesis method and the resulting morphology. For instance, different synthetic routes can produce materials with varying particle sizes and agglomeration states, which directly impacts the specific surface area. acs.org The analysis of nitrogen adsorption-desorption isotherms provides information not only on the surface area but also on the porosity of the material.

In-Situ Characterization for Real-Time Reaction Monitoring (e.g., In-Situ Raman, In-Situ FTIR)

In-situ characterization techniques allow for the real-time monitoring of chemical reactions and physical transformations as they occur. This provides invaluable insights into reaction mechanisms, kinetics, and the evolution of intermediate species.

In-Situ XRD has been effectively used to monitor the formation of bismuth oxycarbonate from precursors like Bi₂O₃ at room temperature. acs.org Time-resolved XRD patterns can reveal the influence of reaction parameters, such as pH, on the reaction mechanism and kinetics. acs.orgnih.gov

In-Situ Raman Spectroscopy is another powerful tool for tracking the structural evolution of bismuth oxycarbonate during processes like electrochemical CO₂ reduction. nih.govoaepublish.com By monitoring the changes in the characteristic Raman bands of Bi-O and carbonate groups, researchers can observe the transformation of the material under an applied potential. nih.gov For example, the gradual disappearance or shifting of Bi-O peaks can indicate lattice fusion or reduction to metallic bismuth. nih.govnih.gov

In-Situ FTIR Spectroscopy can be employed to identify reaction intermediates. For instance, during the electrochemical CO₂ reduction, in-situ FTIR has been used to detect species such as the CO₂•⁻ radical and the *OCHO intermediate, shedding light on the reaction pathway. nih.gov These in-situ techniques provide a dynamic picture of the material's behavior, which is often not captured by conventional ex-situ characterization methods. acs.orgresearchgate.net

Chemical Reactivity and Reaction Mechanisms of Bismuth Oxycarbonate

Thermal Decomposition Pathways and Resultant Products

The thermal decomposition of bismuth oxycarbonate is a complex process that is highly dependent on factors such as the material's morphology, the presence of dopants, and the atmospheric conditions. Generally, (BiO)₂CO₃ decomposes into bismuth oxides upon heating.

Thermogravimetric analysis (TGA) has shown that (BiO)₂CO₃ nanoplates decompose in a single step between 300°C and 500°C. nih.gov In contrast, nanowire morphologies exhibit a more complex, two-stage decomposition. nih.gov The initial, lower-temperature decomposition (between 230°C and 325°C) is often attributed to the breakdown of surface defects or impurities like (BiO)₄(OH)₂CO₃. nih.govcdnsciencepub.com The second, higher-temperature stage corresponds to the decomposition of the bulk (BiO)₂CO₃ in the core of the nanowires. nih.govnih.gov

The primary product of the thermal decomposition is typically α-Bi₂O₃. cdnsciencepub.com However, intermediate phases can form depending on the conditions. For instance, decomposition of (BiO)₂CO₃ to β-Bi₂O₃ has been observed to occur between 240°C and 260°C, with a subsequent transformation to the more stable α-Bi₂O₃ at higher temperatures (300°C to 340°C). acs.org The decomposition process initiates at a lower temperature in an inert atmosphere (like N₂) compared to a CO₂ atmosphere, which is expected for a reaction that evolves CO₂. cdnsciencepub.com

The activation energy for the decomposition varies with the material's structure. For nanoplates, it is in the range of 160–170 kJ/mol. For nanowires, the activation energy for the initial decomposition of surface defects is 118–223 kJ/mol, while the core decomposition has a higher activation energy of 230–270 kJ/mol. nih.govnih.gov

Material MorphologyDecomposition Temperature Range (°C)Resultant ProductsActivation Energy (kJ/mol)Reference
Nanoplates300–500α-Bi₂O₃160–170 nih.gov
Nanowires (Surface)230–325Intermediate phases, Bi₂O₃118–223 nih.govcdnsciencepub.com
Nanowires (Core)Higher temperature regionα-Bi₂O₃230–270 nih.govnih.gov
General (to β-Bi₂O₃)240–260β-Bi₂O₃Not specified acs.org
General (β- to α-Bi₂O₃)300–340α-Bi₂O₃Not specified acs.org

Carbonate Ion Interactions and Anion Exchange Mechanisms

The layered structure of bismuth oxycarbonate, which consists of [(BiO)₂]²⁺ layers and CO₃²⁻ layers, facilitates anion exchange reactions. mdpi.com These reactions are crucial for the interconversion between different bismuth compounds and the synthesis of novel materials. cdnsciencepub.com

The stability of (BiO)₂CO₃ in aqueous solutions is dependent on the concentration of carbonate and hydroxide (B78521) ions. In solutions with high carbonate concentration, other bismuth compounds can be converted to (BiO)₂CO₃. Conversely, in solutions with high hydroxide concentration, (BiO)₂CO₃ can be converted to bismuth oxides or basic bismuth carbonates. cdnsciencepub.com For example, "precipitated" bismutite can be converted to (BiO)₄(OH)₂CO₃ in certain alkaline solutions. cdnsciencepub.com

Anion exchange is a key mechanism in the synthesis of various bismuth-based materials. For instance, BiOCl can be converted to Bi₂(O₂)(CO₃)ₓClᵧ through anion exchange, resulting in a material with enhanced electrochemical stability. oaepublish.com This strategy has also been employed to synthesize Bi₂O₂CO₃/Bi₂MoO₆ heterojunctions by treating Bi₂MoO₆ with aqueous NaHCO₃ solutions. acs.orgbohrium.com Similarly, hierarchical BiOHC₂O₄/Bi₂O₂CO₃ composites have been fabricated via an in-situ anion exchange process. dntb.gov.ua These anion exchange reactions highlight the dynamic nature of the carbonate ions within the (BiO)₂CO₃ structure and provide a versatile route for tailoring the material's properties.

Interfacial Chemical Reactions and Heterostructure Formation (e.g., Bi₂O₂CO₃@Bi Interfaces)

Bismuth oxycarbonate serves as a versatile precursor and substrate for the formation of various heterostructures, which often exhibit enhanced properties compared to the individual components. A notable example is the formation of Bi₂O₂CO₃@Bi interfaces. These heterojunctions can be synthesized through in-situ methods, such as the hydrothermal treatment of bismuth nitrate (B79036) with sodium carbonate and a reducing agent, leading to the deposition of metallic bismuth nanoparticles on the surface of (BiO)₂CO₃ nanosheets. nih.govresearchgate.net

The formation of these heterostructures significantly influences the material's electronic and photocatalytic properties. The interface between the metallic Bi and the semiconducting (BiO)₂CO₃ facilitates efficient separation of photoinduced electron-hole pairs, which is a key factor in enhancing photocatalytic activity. nih.gov

Beyond Bi metal, (BiO)₂CO₃ can form heterostructures with a range of other materials. Examples include:

Bi₂O₂CO₃/TiO₂: Formed by depositing (BiO)₂CO₃ on TiO₂ nanofibers, creating a type-II heterojunction that enhances photocatalytic degradation of antibiotics. mdpi.com

Bi₂O₂CO₃/Bi₂WO₆: Synthesized via calcination of precursors, resulting in a 1D/2D heterostructure with a high-quality interface that boosts photocatalytic performance. rsc.org

Bi₂O₂CO₃/Bi₂MoO₆: Prepared by treating Bi₂MoO₆ with a bicarbonate solution, leading to improved visible-light-driven photocatalysis. acs.orgbohrium.com

Bi₂O₂CO₃/graphene/BiO₂-ₓ: A ternary Z-scheme heterojunction where (BiO)₂CO₃ and BiO₂-ₓ are decorated on graphene sheets, promoting charge separation. klacp.ac.cn

These examples demonstrate that the interfacial chemical reactions of (BiO)₂CO₃ are a powerful tool for designing advanced functional materials with tailored properties.

Reaction Kinetics and Identification of Intermediate Species

Understanding the reaction kinetics and identifying intermediate species are crucial for elucidating the mechanisms of chemical transformations involving bismuth oxycarbonate. In-situ characterization techniques have been instrumental in monitoring these processes in real-time.

For instance, the formation of (BiO)₂CO₃ from Bi₂O₃ in a sodium carbonate buffer has been studied using in-situ powder X-ray diffraction (PXRD). These studies revealed a complex, pH-dependent reaction mechanism, with different pathways dominating at different pH values. acs.org The formation of (BiO)₄(OH)₂CO₃ has been identified as a likely intermediate species in the synthesis of (BiO)₂CO₃ nanosheets. acs.org

In the context of electrocatalysis, particularly the electrochemical reduction of CO₂ (CO₂RR), in-situ Raman spectroscopy has shown that (BiO)₂CO₃ can form on the surface of bismuth-based catalysts during the reaction. eurekalert.org This surface (BiO)₂CO₃ is believed to be an active phase in the production of formate (B1220265). eurekalert.org Furthermore, in the transformation of Bi@Bi₂O₃ nanodendrites to Bi nanoflowers, Bi₂O₂CO₃ has been identified as an intermediate. researchgate.net

During photocatalytic reactions, the identification of reactive oxygen species (ROS) is key to understanding the degradation mechanism of pollutants. For Bi₂O₂CO₃/Bi₂MoO₆ heterojunctions, photogenerated holes (h⁺) and superoxide (B77818) radical anions (•O₂⁻) have been identified as the main active species. acs.orgbohrium.com In some photocatalytic systems involving (BiO)₂CO₃, the formation of a NO⁺ intermediate has been discovered through in-situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy). rsc.org

The study of reaction kinetics is also essential. For example, the thermal decomposition of (BiO)₂CO₃ nanowires shows different activation energies for the surface and core decomposition, indicating distinct kinetic profiles for these processes. nih.gov

Catalyst Reconstruction Processes During Chemical Transformations

Bismuth oxycarbonate and related bismuth compounds often undergo significant structural and compositional changes, known as catalyst reconstruction, during chemical and electrochemical reactions. This dynamic behavior is critical to their catalytic performance and stability.

In the electrochemical reduction of CO₂ (CO₂RR), bismuth-based precatalysts, including (BiO)₂CO₃, are often reduced to metallic bismuth or other active phases under cathodic potentials. acs.orgacs.org This reconstruction process can lead to the formation of defect-rich structures, such as vacancies and edge sites, which can enhance catalytic activity. acs.org For example, BiPO₄ nanorods can be electrochemically transformed into metallic Bi with abundant grain boundaries, boosting CO₂ reduction to formic acid. researchgate.net

However, this reconstruction can also be detrimental, leading to the destruction of well-defined structures and a loss of durability. acs.org Some research focuses on controlling this reconstruction. For instance, a β-Bi₂O₃/Bi₂O₂CO₃ composite was designed to resist reduction to metallic Bi by modulating a more alkaline microenvironment during the CO₂RR, which facilitates the formation of new Bi-O bonds and enhances durability. acs.org

In-situ techniques are vital for observing these reconstruction processes as they happen. In-situ Raman spectroscopy has been used to show that BiOCl can be converted to Bi₂O₂CO₃ via anion exchange during CO₂RR, and this reconstructed catalyst exhibits enhanced stability. oaepublish.com Similarly, the transformation of Bi₂S₃ to S-doped bismuth has been observed with in-situ XRD. up.ac.za These studies emphasize that the "real" active catalyst is often the reconstructed form of the initial material, and understanding these transformations is key to designing more efficient and stable catalysts. researchgate.net

Theoretical and Computational Investigations of Bismuth Oxycarbonate

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intrinsic properties of materials at the atomic and electronic levels. In the context of bismuth oxycarbonate (Bi₂O₂CO₃), these methods provide profound insights into its electronic structure, bonding characteristics, and behavior in catalytic and other applications. This section delves into the theoretical and computational investigations that have been instrumental in understanding this complex material.

Catalytic Applications of Bismuth Oxycarbonate

Photocatalysis for Environmental Remediation

Bismuth oxycarbonate-based materials have demonstrated considerable potential in the photocatalytic degradation of various environmental pollutants under light irradiation. This process leverages the generation of highly reactive species to break down complex organic molecules into simpler, less harmful substances.

Bismuth oxycarbonate has proven effective in degrading a range of organic pollutants, including synthetic dyes and antibiotics. For instance, α-Bi₂O₃/Bi₂O₂CO₃ heterojunctions have been utilized for the efficient visible-light-driven photocatalytic degradation of tetracycline (B611298), achieving a removal efficiency of 98.21% within an hour. rsc.org The degradation efficiency was notably maintained above 95% even after five cycles of use. rsc.org Similarly, composites of bismuth oxycarbonate with biochar have been employed for the integrated adsorption and photodegradation of tetracycline. northumbria.ac.uk

In the realm of dye degradation, Ag₂O/Bi₂O₂CO₃ p-n heterojunctions have demonstrated remarkable activity, completely degrading Rhodamine B, methyl blue, and methyl orange within 12 minutes under visible light. acs.org Furthermore, ternary heterojunctions of plasmonic Bi/Bismuth oxycarbonate/Zinc bismuth oxide have shown a degradation efficiency of 98.4% for organic pollutants under simulated solar light. researchgate.netnih.gov The photocatalytic activity of these materials is significantly enhanced compared to their individual components. researchgate.netnih.gov

CatalystPollutantDegradation EfficiencyTimeLight Source
α-Bi₂O₃/Bi₂O₂CO₃Tetracycline98.21%1 hourVisible light (λ > 420 nm)
Ag₂O/Bi₂O₂CO₃Rhodamine B, Methyl Blue, Methyl Orange~100%12 minutesVisible light (λ > 400 nm)
Bi/Bi₂O₂CO₃/ZnBi₂O₄Organic pollutants98.4%Not SpecifiedSimulated solar light
Bismuth oxycarbonate/BiocharTetracyclineNot SpecifiedNot SpecifiedNot Specified

The photocatalytic activity of bismuth oxycarbonate is rooted in its ability to absorb photons and generate electron-hole pairs. The efficiency of this process can be significantly enhanced through several strategies. One key approach is the formation of heterojunctions with other semiconductors. For example, the construction of a Z-scheme heterojunction between Bi₂O₂CO₃ and graphitic carbon nitride (g-C₃N₄) has been shown to improve charge carrier separation, leading to enhanced photocatalytic activity for hydrogen production. acs.org Similarly, p-n heterojunctions, such as those formed between Ag₂O and Bi₂O₂CO₃, effectively separate and migrate electron-hole pairs, thereby boosting photocatalytic degradation. acs.org

The primary active species responsible for the degradation of organic pollutants are often identified as superoxide (B77818) radicals (O₂⁻) and holes (h⁺). researchgate.netnih.gov Efficiency enhancement is also achieved by creating ternary composites. A novel plasmonic ternary system of Bi/Bi₂O₂CO₃/Zinc bismuth oxide leverages the synergistic effect of the ternary heterostructure and the surface plasmon resonance (SPR) of metallic Bi to promote charge transfer and inhibit the recombination of photogenerated carriers. researchgate.netnih.gov This leads to a substantial increase in photocatalytic reaction rates. researchgate.netnih.gov

Electrocatalysis for Carbon Dioxide Reduction Reaction (CO₂RR)

Bismuth oxycarbonate-based materials have emerged as highly selective and efficient electrocatalysts for the conversion of carbon dioxide (CO₂) into valuable chemical feedstocks, particularly formate (B1220265) and formic acid. This process offers a promising route for mitigating CO₂ emissions and storing renewable energy.

Bismuth oxycarbonate electrocatalysts have demonstrated exceptional performance in the selective reduction of CO₂ to formate. Nanocomposites of bismuth oxycarbonate loaded on nitrogen-doped carbon have achieved a high Faradaic efficiency of 94.9% for formate production in an H-type electrolytic cell and maintained stability for over 38 hours. rsc.org In a flow-cell setup, these catalysts reached a current density of 91 mA cm⁻² with a Faradaic efficiency of 90.5% for formate. rsc.org

Similarly, β-Bi₂O₃/Bi₂O₂CO₃ nanoflowers have exhibited superior activity and selectivity, achieving Faradaic efficiencies for formate of over 94% in a potential range of -0.7 to -1.1 V and remarkable durability for 720 hours. nih.gov Even on their own, bismuth subcarbonate nanoflowers have achieved Faradaic efficiencies exceeding 90% for formate formation across a wide potential window. researchgate.net The introduction of surface bismuth subcarbonate on bismuth nanosheets has also been shown to enhance CO₂ adsorption and conversion, leading to a Faradaic efficiency of approximately 90% for formate/formic acid production. mdpi.com

CatalystProductMax. Faradaic EfficiencyPotential (vs. RHE)Stability
BOC-NC-900 °CFormate94.9%-1.0 V38 hours
β-Bi₂O₃/Bi₂O₂CO₃Formate>94%-0.7 to -1.1 V720 hours
Bismuth Subcarbonate NanoflowersFormate>90%-0.8 to -1.4 VNot Specified
Bi₂O₂CO₃@BiFormate/Formic Acid~90%-1.07 V>10 hours

Several factors contribute to the high selectivity and activity of bismuth oxycarbonate catalysts in the CO₂RR. The synergistic effect between bismuth oxycarbonate and its support material, such as nitrogen-doped carbon, can enhance formate selectivity. rsc.org The intrinsic crystal structure and morphology of the catalyst also play a crucial role. For instance, the sheet-stacked morphology of bismuth subcarbonate nanoflowers facilitates rapid CO₂ adsorption-desorption kinetics. researchgate.net

The formation of bimetallic systems can also modulate the electronic structure and improve performance. For example, indium-doped bismuth oxide derived from metal-organic frameworks has shown high selectivity for formate production, with density functional theory (DFT) calculations suggesting that the In-doped Bi₂O₃ are the predominant active centers. researchgate.net Furthermore, the in-situ formation of defect-rich structures during the electrochemical process can create highly active sites that stabilize key reaction intermediates. acs.org

The presence of bismuth-oxygen (B8504807) (Bi-O) bonds and the unique layered structure of bismuth oxycarbonate are fundamental to its catalytic efficacy in CO₂RR. The Bi-O bonds are believed to facilitate the adsorption of CO₂ and the formation and stabilization of crucial intermediates, such as *OCHO. rsc.orgresearchgate.net DFT calculations have revealed that in-situ formed Bi₂O₂CO₃ species can enhance catalytic activity by stabilizing the *OOCH intermediate through stronger orbital hybridization. researchgate.net

The layered structure of bismuth oxycarbonate provides a high surface area and exposes numerous active sites for the reaction. During the CO₂RR process, an in-situ morphological transformation can occur, leading to the formation of petal-shaped bismuth subcarbonate nanosheets that enhance electrocatalytic performance. researchgate.net This dynamic structural evolution under reaction conditions is a key aspect of the high performance of these catalysts.

Impact of Catalyst Morphology, Defects, and Doping on Electrocatalytic Performance

The efficiency of bismuth oxycarbonate as an electrocatalyst, particularly in the electrochemical CO₂ reduction reaction (eCO₂RR), is intricately linked to its physical and chemical characteristics. nih.gov Key factors influencing its performance include morphology, structural defects, and the introduction of foreign elements through doping. acs.orgup.ac.za

Morphology: The shape and structure of the catalyst play a crucial role in its activity. For instance, creating two-dimensional (2D) nanosheet morphologies from bismuth oxycarbonate precursors has been shown to enable selective CO₂ reduction to formate with high current density and excellent Faradaic efficiency, approaching 100% over a wide potential window. osti.govresearchgate.net The transformation of Bi₂O₂CO₃ into nanosheet structures during the reaction is linked to enhanced performance. tue.nl An in-situ morphological transformation to petal-shaped Bi₂O₂CO₃ nanosheets has been observed to boost electrocatalytic activity, achieving a 92% Faradaic efficiency for formic acid production. researchgate.netrsc.org These nanostructures, such as nanoflowers and nanosheets, provide a larger surface area and a greater number of active sites for the reaction to occur. researchgate.netoaepublish.com

Defects: Structural defects, such as oxygen vacancies and grain boundaries, can act as highly active sites for catalysis. up.ac.za These defects can modulate the electronic structure of the catalyst, which in turn strengthens its ability to adsorb reactants and intermediates, thereby boosting the electrochemical conversion. up.ac.za Defect-rich structures, often created during the transformation of precursors like bismuth oxycarbonate, can stabilize key reaction intermediates. acs.org For example, defective bismuth nanotubes, derived from bismuth oxide templates, have demonstrated exceptional activity and selectivity for CO₂ reduction to formate. researchgate.netnih.gov Density functional theory (DFT) calculations have confirmed that these defective sites can stabilize the *OCHO intermediate, a key step in formate production. acs.orgresearchgate.netnih.gov

Doping: The introduction of other atoms (doping) into the bismuth oxycarbonate structure is another effective strategy to enhance its electrocatalytic properties. Doping can modify the electronic structure and create new active centers. For example, doping BiOₓ shells with tin (Sn) has been shown to significantly promote the formation of the *OCHO intermediate, leading to improved formate generation. oaepublish.com

The following table summarizes the performance of various bismuth-based catalysts, highlighting the impact of morphology and defects on CO₂ reduction.

Catalyst Precursor/MorphologyKey FeatureMax. Formate Faradaic Efficiency (FE)Potential (vs. RHE)Reference
Bi₂O₂CO₃ Nanosheets2D Morphology~100%Broad Window osti.govresearchgate.net
Petal-shaped Bi₂O₂CO₃ NanosheetsIn-situ Transformation92%-1.0 V researchgate.netrsc.org
Defective Bi Nanotubes (from Bi₂O₃)Structural Defects>93%Broad Window acs.org
Bi-BDC-120 °C (reconstructs to Bi₂O₂CO₃)In-situ Reconstruction97.2%-1.1 V researchgate.net
β-Bi₂O₃/Bi₂O₂CO₃ CompositeSynergistic Interaction>94%-0.7 to -1.1 V nih.gov

Suppression of Competing Hydrogen Evolution Reaction

A significant challenge in the electrochemical reduction of CO₂ in aqueous solutions is the competing hydrogen evolution reaction (HER), where water is split to produce hydrogen gas. nih.govoaepublish.com Bismuth-based materials, including bismuth oxycarbonate, are notable for their ability to suppress this unwanted side reaction. whut.edu.cn

This suppression is largely attributed to the high overpotential required for hydrogen evolution on bismuth surfaces. monash.edu Bismuth is known to be a poor catalyst for the HER. monash.edu The surface of bismuth catalysts exhibits a weak affinity for hydrogen, which hinders the NRR and suppresses the HER. monash.edu By inhibiting the HER, bismuth oxycarbonate allows for the highly selective conversion of CO₂ to products like formate, even at potentials where hydrogen production would typically dominate on other catalysts. acs.orgwhut.edu.cn For example, an edge-sulfur-modulated bismuth catalyst derived from a Bi₁₉Br₃S₂₇ precursor demonstrated enhanced formate production while effectively suppressing hydrogen evolution. whut.edu.cn

Heterogeneous Catalysis in Organic Synthesis (e.g., C-S/C-N Heterocyclization)

Bismuth oxycarbonate also serves as an effective heterogeneous catalyst in organic synthesis, facilitating the creation of complex molecules under mild conditions. nih.govresearchgate.net Its utility has been particularly noted in the synthesis of heterocyclic compounds, which are important structural motifs in many pharmaceuticals and biologically active compounds. nih.gov

One prominent application is in C-S/C-N heterocyclization reactions. A copper-loaded layered bismuth subcarbonate catalyst has been developed for the synthesis of valuable phenothiazines through a concerted C-N/C-S heterocyclization. nih.govresearchgate.net This heterogeneous catalyst allows for mild reaction conditions, high chemoselectivity, and can be recycled and reused multiple times without significant loss of activity. nih.govresearchgate.net Bismuth compounds, in general, are attractive for "green chemistry" due to their low toxicity compared to other heavy metals. nih.goviwu.edu Bismuth(III) salts have been successfully used to catalyze the synthesis of 2-substituted quinazolinones from the oxidative condensation of aldehydes and 2-aminobenzamides with good to excellent yields. nih.gov

Design and Mechanism of Bifunctional Catalytic Sites

The catalytic prowess of bismuth oxycarbonate in organic synthesis often stems from the presence of bifunctional catalytic sites. nih.govresearchgate.net The structure of bismuth oxycarbonate contains both Lewis acidic sites (at the Bi³⁺ centers) and basic sites. iwu.edunih.gov This dual functionality allows it to activate multiple components of a reaction simultaneously.

Mechanism of Action: In a reaction like C-S/C-N heterocyclization, the Lewis acidic bismuth sites can coordinate with and activate one part of a molecule (an electrophile), while the basic sites on the catalyst surface activate another (a nucleophile). nih.govresearchgate.net For example, in the synthesis of quinazolinones, the Lewis acidic Bi(III) center is proposed to activate the aldehyde for nucleophilic attack by the aminobenzamide. nih.gov

This cooperative mechanism is central to the catalyst's efficiency. In a copper-loaded bismuth subcarbonate system, the Lewis acid sites on the bismuth framework work in concert with the copper(II) catalytic sites to facilitate the concerted C-N/C-S bond formations. nih.govresearchgate.net The design of these catalysts can be intentionally engineered. For instance, by controlling the crystal facets exposed, it's possible to tune the availability of Lewis acid and base sites. In bismuth oxyhalides, a related class of compounds, the (010) facets expose both Lewis acidic Bi sites and Lewis basic halide sites, creating a cocatalyst-free system for reactions like CO₂ cycloaddition. nih.gov This principle of designing and exposing specific bifunctional sites is a key strategy for developing highly effective bismuth-based heterogeneous catalysts.

The table below provides examples of heterocyclization reactions catalyzed by bismuth compounds.

CatalystReaction TypeSubstratesProductYieldReference
Copper-Loaded (BiO)₂CO₃Concerted C-N/C-S Heterocyclization2-aminophenols/thiophenols and 2-halobenzaldehydesPhenothiazinesHigh nih.govresearchgate.net
Bi(NO₃)₃·5H₂OOxidative C-N Cyclocondensation2-aminobenzamides and Aldehydes2-substituted Quinazolinones68-95% nih.gov

Advanced Materials Science Applications of Bismuth Oxycarbonate

Development of Electrochemical Sensors

Bismuth-based materials are increasingly recognized for their potential in electrochemical sensing, largely due to their low toxicity (as a "green" alternative to mercury), ability to form alloys with heavy metals, and versatility in synthesis. nih.govmdpi.com Bismuth oxycarbonate, as part of this family, is utilized in the construction of sensitive and selective electrochemical sensors, particularly when integrated into nanocomposites and heterostructures.

These sensors leverage the unique electrochemical properties of bismuth to detect a variety of analytes. For instance, bismuth-based modified electrodes are effective for the electrochemical stripping analysis of heavy metals like lead (Pb²⁺) and cadmium (Cd²⁺). nih.govmdpi.com The principle often involves the preconcentration of the target metal ions onto the electrode surface, followed by stripping voltammetry to measure the concentration. The high surface area and active sites of nanostructured bismuth oxycarbonate can enhance the sensitivity and lower the detection limits of these sensors. nih.gov

Research has demonstrated the fabrication of bismuth nanoclusters anchored on porous activated biochar (BiNCs@AB) to create a ratiometric electrochemical sensor for detecting Pb²⁺. nih.gov This sensor showed a wide linear detection range and a very low detection limit of 1.0 ng/L. nih.gov In another application, a ternary heterojunction of Bi/Bi₂O₂CO₃/ZnBi₂O₄ was synthesized, showcasing the role of bismuth oxycarbonate in complex systems for environmental applications. researchgate.net While not solely focused on sensing, such heterostructures enhance charge transfer and surface reactivity, which are crucial for sensor performance. researchgate.net Furthermore, composites like Bi₂O₃/Bi₂O₂Se have been developed for detecting hydrogen peroxide (H₂O₂), where the synergistic effect between the components enhances electron transfer and creates more active sites, leading to high sensitivity. mdpi.com

Table 1: Performance of Bismuth-Based Electrochemical Sensors
Sensor MaterialTarget AnalyteKey Performance MetricsReference
Bismuth Nanoclusters on Porous Carbon (BiNCs@AB)Lead (Pb²⁺)Detection Limit: 1.0 ng/L; Linear Range: 3.0 ng/L to 1.0 mg/L nih.gov
Bi₂O₃/Bi₂O₂Se NanocompositeHydrogen Peroxide (H₂O₂)Sensitivity: 75.7 µA µM⁻¹ cm⁻²; Linear Range: 0–15 µM mdpi.com
Rime Ice-like Bismuth (RIBi) on Graphene ElectrodeZinc (Zn²⁺)Sensitivity: 106 nA/ppb·cm²; Linear Range: 100–1600 ppb researchgate.net
BiOCl-SiO₂ KIT-6/GCECadmium (Cd²⁺)Detection Limit: 65 ng/L; Linear Range: 0.5–300 μg/L mdpi.com

Applications in Humidity Sensing Technologies

Bismuth oxycarbonate has emerged as a promising material for humidity sensing due to its sensitivity to changes in environmental moisture. nih.govresearchgate.net Humidity sensors are critical components in various fields, including environmental monitoring, healthcare, and industrial process control. nih.govresearching.cn The sensing mechanism in materials like Bi₂O₂CO₃ often relies on changes in impedance or capacitance as water molecules are adsorbed onto the material's surface.

Nanostructured Bi₂O₂CO₃, particularly in the form of nanosheets, has shown exceptional performance in humidity sensing. researchgate.net Research into sensors fabricated from Bi₂O₂CO₃ nanosheets has demonstrated high sensitivity, with impedance changing by four orders of magnitude and capacitance by three orders of magnitude across a relative humidity (RH) range of 11% to 95%. researchgate.net These sensors also exhibit desirable characteristics such as narrow humidity hysteresis, good reproducibility, and rapid response and recovery times, which are crucial for practical applications. researchgate.net The development of flexible humidity sensors using materials like cellulose (B213188) paper as a substrate further expands their potential use in wearable electronics and disposable monitoring devices. nih.govrsc.org

Table 2: Humidity Sensing Properties of Bismuth Oxycarbonate Nanosheets
PropertyObserved Value/CharacteristicRelative Humidity (RH) RangeReference
Impedance Change4 orders of magnitude11% to 95% researchgate.net
Capacitance Change3 orders of magnitude11% to 95% researchgate.net
Response TimeRapidN/A researchgate.net
Recovery TimeRapidN/A researchgate.net
HysteresisNarrowN/A researchgate.net
ReproducibilityGoodN/A researchgate.net

Utilization as Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for advanced photonic technologies, including frequency conversion, optical switching, and data storage. Bismuth oxycarbonate has been identified as a novel and highly effective NLO material. researchgate.netcgl.org.cn Its acentric crystal structure, which is a prerequisite for second-order NLO effects, combined with the presence of bismuth cations with lone pair electrons, contributes to its significant NLO response. researchgate.netrsc.org

Hydrothermally synthesized Bi₂O₂CO₃ has been shown to exhibit a second-harmonic generation (SHG) efficiency that is approximately five times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. researchgate.netcgl.org.cn The material has a wide band gap of about 3.42 eV, which is beneficial for NLO applications as it ensures transparency in the visible and near-infrared regions. researchgate.netcgl.org.cn Theoretical studies using density functional theory (DFT) have further explored the electronic origins of its NLO properties, calculating the linear and nonlinear optical susceptibilities and confirming a considerable anisotropy that is useful for SHG. researchgate.netuobasrah.edu.iq The layered structure, composed of (Bi₂O₂)₂⁺ layers and planar [CO₃] groups, is believed to be the origin of the large SHG effect. researchgate.netuobasrah.edu.iq

Table 3: Nonlinear Optical Properties of Bismuth Oxycarbonate
PropertyValue/CharacteristicSignificanceReference
Second-Harmonic Generation (SHG) Efficiency~5 times that of KDP (KH₂PO₄)Indicates a strong NLO response suitable for frequency conversion. researchgate.netcgl.org.cn
Band Gap (Eg)3.42 eVEnsures transparency for optical applications. researchgate.netcgl.org.cn
Synthesis MethodHydrothermalAllows for the development of the crystalline material. researchgate.netcgl.org.cn
Crystal StructureConstructed by (Bi₂O₂)₂⁺ layers and isolated [CO₃] planar groupsThe structural arrangement is key to the large SHG effect. uobasrah.edu.iq

Role as a Functional Filler in Composite Materials (e.g., Cement-based Systems)

Bismuth oxycarbonate also serves as a functional filler in various composite materials, imparting specific properties such as radiopacity, photocatalytic self-cleaning, and improved mechanical characteristics. nih.govresearchgate.netjustdial.com

In cement-based systems, bismuth compounds are often added to improve radiopacity, a critical property for dental root repair materials like Mineral Trioxide Aggregate (MTA), allowing them to be visible on X-rays. nih.gov Bismuth carbonate has been investigated as an alternative to bismuth oxide, which can negatively affect the mechanical properties and cause discoloration of the cement. nih.gov Studies on Portland cement modified with bismuth carbonate showed that while it increased the setting time, the addition of 15% bismuth carbonate resulted in a material with physicochemical and biological properties comparable to commercial MTA. nih.gov

Beyond dental applications, Bi₂O₂CO₃ is used in self-cleaning coatings. When incorporated into coatings made with fly ash and an alkaline activator, Bi₂O₂CO₃ acts as a photocatalyst. researchgate.netdntb.gov.ua These coatings can degrade organic pollutants like methylene (B1212753) blue under light irradiation, with Bi₂O₂CO₃ showing higher photocatalytic activity compared to other bismuth-based photocatalysts like Bi₂O₃ and BiVO₄. researchgate.net The effectiveness is attributed to its flake-like morphology and favorable surface charge, which promotes the adsorption of pollutants. researchgate.net

Table 4: Bismuth Carbonate as a Functional Filler in Cement
Property InvestigatedEffect of Bismuth Carbonate AdditionReference
Setting TimeIncreased proportionally with the amount of bismuth carbonate. nih.gov
RadiopacityPC with 15% bismuth carbonate had similar radiopacity to MTA. nih.gov
SolubilityAll tested cements had solubility lower than recommended, with no significant difference between groups. nih.gov
Calcium ReleaseAll tested cements showed calcium release. nih.gov
Cell ViabilityNo significant difference when compared with the negative control. nih.gov

Environmental Chemistry and Remediation Applications of Bismuth Oxycarbonate

Heavy Metal Remediation from Contaminated Media

Bismuth oxycarbonate has emerged as a cost-effective and efficient material for the remediation of heavy metals from contaminated soil and water. smolecule.comrsc.org Its utility stems from its ability to sequester toxic metal ions, rendering them less mobile and bioavailable in the environment. smolecule.comjustdial.com

The removal of heavy metal contaminants by bismuth oxycarbonate and related bismuth materials occurs through a combination of physical and chemical mechanisms, including adsorption, ion exchange, and precipitation. rsc.orgscispace.com The specific mechanism often depends on the contaminant and the physicochemical conditions of the surrounding medium. rsc.org

Adsorption: This is a primary mechanism where contaminant ions adhere to the surface of the bismuth oxycarbonate. The process can involve inner-sphere complexation, where a direct chemical bond is formed between the contaminant and the bismuth material, or outer-sphere complexation. rsc.org Adsorption isotherms for various contaminants on bismuth materials have been described by the Freundlich model, which is characteristic of adsorption onto surfaces with varied binding sites. rsc.org

Ion Exchange: Bismuth-based materials can facilitate the exchange of anions. For instance, in the transformation of bismuth oxyhydroxide nitrate (B79036) to bismuth oxycarbonate (bismutite), charge-balancing nitrate and hydroxide (B78521) anions can be exchanged for contaminant anions present in the solution. rsc.org This process is particularly relevant for the removal of anionic pollutants.

Table 1: Mechanisms of Heavy Metal Sequestration by Bismuth Oxycarbonate

Sequestration Mechanism Description Relevant Contaminants
Adsorption Contaminants bind to the surface of the material via inner-sphere or outer-sphere complexation. rsc.org Chromate (B82759), Iodate (B108269), Pertechnetate (B1241340), Uranyl Carbonate rsc.org
Ion Exchange Anions in the bismuth material's structure are swapped with contaminant anions from the solution. rsc.org Pertechnetate, other anionic contaminants rsc.org
Precipitation Formation of insoluble solids containing the heavy metal, removing them from the solution. justdial.com Various heavy metals in industrial effluents justdial.com

Bismuth oxycarbonate and its precursors have shown particular efficacy in sequestering challenging contaminants, including radioactive species and other anions. rsc.org

The interaction with uranyl carbonate is of significant interest for the remediation of nuclear waste sites. rsc.org Research has shown that uranyl carbonate can be effectively removed from solution by bismuth materials. The proposed mechanism involves the substitution of uranyl carbonate complexes between the [Bi₂O₂]²⁺ layers of the bismutite structure. rsc.org The presence of carbonate in the water can influence uranium's mobility and its adsorption behavior onto mineral surfaces. nih.govrandallcygan.com

Beyond uranium, bismuth materials interact with a range of other anionic contaminants . Studies have demonstrated the removal of chromate, iodate, and pertechnetate from solution. rsc.org The sequestration mechanism for these anions can vary. For instance, pertechnetate uptake is often attributed to anion exchange or outer-sphere complexation, while chromate and iodate are removed primarily through inner-sphere adsorption. rsc.org The ability of bismuth oxycarbonate to transform and interact with various anionic species, including arsenate, makes it a versatile tool for environmental remediation at complex contamination sites. rsc.orggoogle.com

Chemical Carbon Dioxide Capture and Storage Technologies

Bismuth oxycarbonate is playing an increasingly important role in the development of technologies for the capture and utilization of carbon dioxide (CO₂), a critical strategy for mitigating climate change. nih.govresearchgate.net The focus is on the electrochemical reduction of CO₂ into value-added chemical products, effectively converting a greenhouse gas into a useful commodity. osti.govnih.gov

Bismuth-based materials are recognized for their high efficiency and selectivity in converting CO₂ to formate (B1220265) (HCOO⁻) or formic acid (HCOOH). researchgate.netoaepublish.com Bismuth oxycarbonate, in particular, is considered a valuable electrocatalyst for this process due to several advantages:

The numerous Bi-O bonds within its structure are believed to promote the adsorption of CO₂ and facilitate the transformation of intermediate chemical species during the reduction reaction. oaepublish.com

The carbonate (CO₃²⁻) groups inherent in the material's structure can enhance the adsorption of the initial intermediates, further boosting the catalytic process. oaepublish.com

Recent research has highlighted the performance of engineered bismuth oxycarbonate catalysts. For example:

Mesoporous bismuth nanosheets, prepared via the cathodic transformation of bismuth oxycarbonate nanosheets, have demonstrated excellent performance in selectively reducing CO₂ to formate with nearly 100% Faradaic efficiency over a wide potential window. osti.gov

A nanocomposite catalyst of bismuth oxycarbonate loaded on nitrogen-doped carbon materials achieved a Faradaic efficiency of 94.9% for formate production and showed high stability over 38 hours of operation. nih.gov

Electrochemically formed nanosheets of bismuthene-bismuth oxycarbonate have been shown to reduce CO₂ to formic acid with a Faradaic efficiency of over 94% and a selectivity greater than 97%. nih.govacs.org

These findings underscore the potential of bismuth oxycarbonate as a key component in technologies that not only capture CO₂ but also store it in the form of valuable chemicals. researchgate.net

Table 2: Performance of Bismuth Oxycarbonate-Based Catalysts in CO₂ Reduction

Catalyst Material Product Max. Faradaic Efficiency (%) Reference
Mesoporous Bi Nanosheets (from (BiO)₂CO₃) Formate ≈100% osti.gov
Bismuth Oxycarbonate on N-doped Carbon (BOC-NC) Formate 94.9% nih.gov
Bismuthene-Bismuth Oxycarbonate Nanosheets Formic Acid >94% nih.govacs.org

Advanced Wastewater Treatment Processes

In addition to heavy metal removal, bismuth oxycarbonate is utilized in advanced wastewater treatment processes, primarily through photocatalysis. smolecule.com Photocatalysis is an advanced oxidation process that uses light to activate a catalyst, which then generates highly reactive oxygen species to break down persistent organic pollutants into less harmful substances like H₂O and CO₂. researchgate.netnih.govrsc.org

Bismuth oxycarbonate is a promising photocatalyst due to its suitable energy band structure, stability, and ability to absorb light. mdpi.com Its performance is often enhanced by creating composite materials or heterojunctions with other semiconductors. researchgate.netmdpi.com

Key research findings include:

A ternary heterojunction of Bi/Bismuth oxycarbonate/Zinc bismuth oxide (Bi-Bi₂O₂CO₃-ZnBi₂O₄) demonstrated a degradation efficiency of 98.4% for organic pollutants under simulated solar light. researchgate.netnih.gov The enhanced activity is attributed to a synergistic effect that improves charge separation and inhibits the recombination of photogenerated electron-hole pairs. researchgate.netnih.gov

Bismuth oxycarbonate/biochar nanocomposites have been used for the integrated adsorption and photodegradation of antibiotics like tetracycline (B611298) from wastewater. researchgate.netmdpi.com

A (BiO)₂CO₃/BiOBr Z-scheme heterojunction was effective in the photocatalytic removal of antibiotics such as tetracycline and ciprofloxacin. mdpi.comacs.org

Nanocomposites of Bi₁₂O₁₇Cl₂/(BiO)₂CO₃ have been studied as bifunctional systems capable of both adsorbing and photocatalytically degrading organic dyes like rhodamine B and methyl orange. acs.org

These advanced processes highlight the adaptability of bismuth oxycarbonate in tackling a wide array of organic pollutants found in wastewater, from dyes to pharmaceuticals. acs.orgresearchgate.net

Emerging Research Avenues and Future Outlook in Bismuth Oxycarbonate Chemistry

Development of Scalable, Cost-Efficient, and Sustainable Synthesis Routes

The practical application of bismuth oxycarbonate hinges on the ability to produce it on a large scale through methods that are not only economically viable but also environmentally benign. Current laboratory-scale synthesis often involves multi-step processes with long reaction times and low yields, necessitating a shift towards more efficient production strategies nih.gov.

Key Developments:

Hydrothermal and Solvothermal Methods: These are common techniques for synthesizing bismuth oxycarbonate with controlled morphologies, such as the flower-like structures assembled from nanosheets sciopen.combohrium.com. By adjusting parameters like temperature, pressure, and solvent, researchers can tune the material's properties.

Green Synthesis: An emerging sustainable approach involves using biological extracts, such as from Mentha pulegium or Mentha arvensis, as reducing or capping agents sciopen.comrsc.org. These methods reduce the reliance on harsh chemicals and high-energy inputs, aligning with the principles of green chemistry.

Sonochemical Synthesis: The application of ultrasound has been shown to be an effective, template-free method for producing large, atomically thin 2D nanosheets of bismuth oxycarbonate from bulk bismuth powder researchgate.net. The choice of suspension medium and reaction temperature are key factors in controlling the lateral size of the nanosheets researchgate.net.

Room-Temperature Synthesis: Research has demonstrated the formation of bismuth oxycarbonate at room temperature from bismuth oxide (Bi₂O₃) in a sodium carbonate buffer acs.org. This low-energy pathway is highly attractive for reducing manufacturing costs and environmental footprint.

The table below summarizes various synthesis approaches for bismuth oxycarbonate.

Synthesis MethodKey FeaturesReported PrecursorsReference
HydrothermalGood control over morphology (e.g., flower-like nanostructures).Bismuth nitrate (B79036) sciopen.combohrium.com
Green SynthesisUses plant extracts (e.g., Mentha species), environmentally friendly.Bismuth nitrate sciopen.comrsc.org
SonochemicalTemplate-free synthesis of large, thin 2D nanosheets.Bulk Bismuth powder researchgate.net
Room-TemperatureLow-energy pathway, cost-efficient.Bismuth oxide (β-Bi₂O₃) acs.org

Optimization of Catalyst Design and Performance for Industrial Applications

Bismuth oxycarbonate's utility as a catalyst, particularly in photocatalysis and electrocatalysis, is a major driver of current research. Optimization efforts are focused on enhancing its efficiency, selectivity, and long-term stability for industrial-scale applications.

Key Application Areas and Optimizations:

Photocatalytic Degradation of Pollutants: Bismuth oxycarbonate is effective in breaking down organic pollutants like dyes and antibiotics under light irradiation acs.orgd-nb.infonih.gov. Performance is often limited by the rapid recombination of photogenerated electron-hole pairs rsc.org. Catalyst design focuses on creating structures that improve charge separation.

Electrochemical CO₂ Reduction: Bismuth-based materials are among the most promising electrocatalysts for converting carbon dioxide into valuable chemicals, particularly formic acid sciopen.comacs.org. They can achieve high selectivity (over 90%) and operate at lower overpotentials compared to other metals rsc.orgshepchem.com. Research aims to achieve industrial-level current densities and long-term durability shepchem.comnih.gov. For instance, a β-Bi₂O₃/Bi₂O₂CO₃ composite demonstrated remarkable durability, maintaining 80% Faradaic efficiency for 720 hours of continuous operation nih.gov.

Photocatalytic Hydrogen Evolution: In the quest for clean energy, bismuth oxycarbonate has been explored as a noble-metal-free catalyst component for producing hydrogen from water splitting researchgate.net. Hybridizing 2D bismuth oxycarbonate nanosheets with materials like TiO₂ has shown promising results bohrium.com.

Stability and Reusability: A significant challenge for industrial use is catalyst stability. Bismuth oxycarbonate can undergo structural changes during catalytic processes sciopen.comd-nb.info. For example, during CO₂ electroreduction, it can be reduced to metallic bismuth d-nb.infonih.gov. Research focuses on creating more robust composite structures that resist these transformations and maintain high performance over many cycles nih.govnih.gov.

Deepening Mechanistic Understanding through Advanced In-Situ Characterization

To rationally design better catalysts, a deep understanding of how they function at a molecular level during a reaction is crucial. Advanced in-situ (in place) and operando (in operation) characterization techniques allow researchers to observe the catalyst's structural and electronic evolution in real-time.

Key Techniques and Insights:

In-Situ X-ray Diffraction (XRD): This technique has been used to monitor the room-temperature formation of bismuth oxycarbonate from its precursors, revealing that the reaction mechanism is highly dependent on pH acs.org. It allows for precise control over the synthesis process acs.org.

Operando Raman Spectroscopy: This is a powerful tool for studying bismuth-based catalysts during electrochemical CO₂ reduction. It has been used to confirm the in-situ transformation of precursors into bismuth oxycarbonate and its subsequent reduction to metallic bismuth under catalytic conditions sciopen.comoaepublish.comrsc.org. These studies help identify the true active species responsible for the catalytic activity sciopen.comnih.gov. For example, operando Raman revealed that a Bi/Bi₂O₂CO₃ interface is responsible for high activity and selectivity in CO₂-to-formate conversion nih.gov.

In-Situ Electron Microscopy (SEM/TEM): These methods provide real-time visualization of morphological changes. An in-situ morphological transformation of an electrodeposited bismuth catalyst into petal-shaped bismuth oxycarbonate nanosheets was observed during CO₂ reduction, which was linked to enhanced performance rsc.org.

Ultrafast Electronic Spectroscopy: This technique helps to understand the dynamics of photogenerated charge carriers. It revealed that creating a heterojunction between bismuth metal nanoparticles and bismuth oxycarbonate nanosheets dramatically enhances the separation rate of electron-hole pairs, leading to higher photocatalytic activity researchgate.net.

Density Functional Theory (DFT) Calculations: While not a characterization technique, DFT is a crucial theoretical tool used alongside experimental data. It helps to elucidate reaction mechanisms, showing for example that in-situ formed Bi₂O₂CO₃ can stabilize key reaction intermediates (*OOCH), thereby enhancing catalytic activity for CO₂ reduction rsc.org.

Exploration of Novel Doping, Compositing, and Interface Engineering Strategies

Modifying the intrinsic properties of bismuth oxycarbonate through doping, forming composites, and carefully engineering interfaces is a highly effective strategy to boost catalytic performance. These approaches aim to improve light absorption, enhance charge carrier separation, and create more active catalytic sites.

Key Strategies and Examples:

Heterojunction Construction: Creating a junction with another semiconductor is a primary strategy. The goal is to form a staggered band alignment that promotes the efficient separation of photogenerated electrons and holes, reducing recombination.

Z-Scheme Heterojunctions: A sophisticated approach where two semiconductors are combined to mimic natural photosynthesis. A flower-like Bi₂O₂CO₃/BiOBr Z-scheme heterojunction showed significantly higher photocatalytic activity for degrading antibiotics compared to the individual components d-nb.infonih.gov.

Ternary Composites: Combining three components can introduce synergistic effects. A plasmonic Bi/Bi₂O₂CO₃/ZnBi₂O₄ ternary heterojunction demonstrated enhanced solar energy harvesting and superior photocatalytic activity acs.org.

Interface Engineering and Defect Creation: The interface between materials is often where the critical catalytic action occurs.

Oxygen Vacancies: Introducing defects like oxygen vacancies into the bismuth oxycarbonate structure can enhance light absorption and facilitate the migration and separation of charge carriers d-nb.infonih.gov.

Bi-O Bonds: The Bi-O bonds within the bismuth oxycarbonate structure are believed to play a key role in promoting the adsorption of CO₂ and facilitating its conversion rsc.orgoaepublish.com. Composites that preserve a stable Bi/Bi-O interface often show superior and more durable performance nih.gov.

Compositing with Other Functional Materials:

Graphene: Incorporating reduced graphene oxide (rGO) can improve the poor electrical conductivity of bismuth oxycarbonate, making it more suitable for applications like supercapacitors bohrium.com.

Metallic Bismuth: Creating Bi-Bi₂O₂CO₃ heterojunctions, where plasmonic bismuth nanoparticles are decorated on the surface, enhances visible light absorption and boosts photocatalytic activity by improving electron-hole pair separation researchgate.net.

The table below highlights several composite strategies and their reported benefits.

Composite/StrategyKey EnhancementTarget ApplicationReference
Bi₂O₂CO₃/BiOBr (Z-Scheme)Enhanced charge separation, increased light absorption.Photocatalytic degradation d-nb.infonih.gov
Bi/Bi₂O₂CO₃/ZnBi₂O₄Improved solar energy harvesting, synergistic effects.Photocatalytic degradation acs.org
β-Bi₂O₃/Bi₂O₂CO₃Structural stability, directional electron transfer.Electrocatalytic CO₂ reduction nih.gov
Bi₂O₂CO₃/rGOImproved electrical conductivity.Supercapacitors bohrium.com
Creation of Oxygen VacanciesEnhanced light adsorption and charge migration.Photocatalysis d-nb.infonih.gov

Comprehensive Economic and Environmental Impact Assessments

As bismuth oxycarbonate moves from the laboratory toward potential commercialization, a thorough evaluation of its economic viability and environmental footprint across its entire lifecycle becomes essential.

Economic Considerations:

Raw Material Costs: Bismuth is a relatively low-cost and abundant element, often obtained as a byproduct of refining other metals like copper and tin mdpi.com. This provides a significant economic advantage over catalysts based on precious metals beilstein-journals.orgmdpi.com.

Production Costs: The development of sustainable synthesis routes, such as those operating at room temperature or using low-cost precursors, is critical for minimizing production expenses acs.orgbeilstein-journals.org.

Environmental Impact and Life Cycle Assessment (LCA):

Low Toxicity: Bismuth is often referred to as a "green metal" because it and its compounds exhibit significantly lower toxicity compared to heavy metals like lead, mercury, and thallium beilstein-journals.orgshepchem.comnih.gov. This makes it an attractive, safer substitute in many industrial applications nih.gov.

Life Cycle Assessment (LCA): An LCA provides a systematic "cradle-to-gate" or "cradle-to-grave" analysis of a product's environmental impact, from raw material extraction to disposal or recycling upmbiochemicals.com.

Current Challenges: Conducting a full LCA for bismuth-based materials is challenging because emissions intensity data for bismuth and its compounds are often unavailable in standard LCA databases whiterose.ac.uk.

Frameworks for Evaluation: Despite data gaps, researchers are using the LCA framework to evaluate the sustainability of bismuth-based photocatalysts researchgate.net. This involves analyzing the environmental impact of each stage, including raw material mining, synthesis processes, and end-of-life options like recycling researchgate.net.

Future research must focus on gathering the necessary data to perform comprehensive LCAs and techno-economic analyses to guide the sustainable development and deployment of bismuth oxycarbonate technologies.

Q & A

Basic: What are the standard synthetic routes for preparing carbonic acid, bismuth salts, and how can purity be ensured?

Methodological Answer:
Carbonic acid, bismuth salts are typically synthesized via acid digestion of bismuth metal or oxide with nitric acid, followed by controlled precipitation. For example, dissolving bismuth in nitric acid yields Bi(NO₃)₃, which is hydrolyzed with water to form a basic nitrate precipitate . Purity is ensured through iterative reprecipitation using alkali solutions (e.g., NaOH) to remove impurities like arsenic or lead . Advanced purification involves reduction of bismuth hydroxide using hydrogen gas .

Advanced: How do the solubility properties of carbonic acid, bismuth salt vary under different pH conditions, and what experimental approaches can resolve conflicting literature data?

Methodological Answer:
Bismuth salts exhibit pH-dependent solubility due to their oxysalt nature. In acidic conditions, carbonic acid, bismuth salts may dissolve partially via protonation of carbonate ions, but conflicting data arise from variations in hydration states or impurities. To resolve discrepancies:

  • Conduct pH-controlled solubility studies using HCl/NaOH titrations while monitoring ionic speciation via ion chromatography .
  • Compare X-ray diffraction (XRD) patterns of precipitates formed at different pH levels to identify polymorphic variations .

Basic: What analytical techniques are recommended for characterizing the structural and compositional properties of carbonic acid, bismuth salts?

Methodological Answer:

  • XRD : To confirm crystallinity and identify hydrate phases (e.g., Bi₂O(CO₃)₂·H₂O vs. anhydrous forms) .
  • FTIR Spectroscopy : Detect characteristic ν(C=O) and ν(Bi-O) vibrations (e.g., 1380–1450 cm⁻¹ for carbonate) .
  • Elemental Analysis : Quantify bismuth content via ICP-MS after acid digestion, ensuring compliance with USP standards (56–59.4% Bi) .

Advanced: In electrochemical applications, how does the choice of bismuth salt influence the efficiency of CO₂ capture systems, and what parameters require optimization?

Methodological Answer:
Bismuth salts act as proton donors in electrochemical CO₂ regeneration systems. Key factors include:

  • Electrode Design : Bismuth oxysalts (e.g., BiOCl) enhance chloride ion reactivity, increasing proton release for bicarbonate decomposition .
  • Salt Concentration : Optimize bismuth nitrate (Bi(NO₃)₃) concentration (0.1–0.5 M) to balance conductivity and electrode stability .
  • pH Adjustment : Maintain solution acidity (pH 2–4) to prevent premature precipitation of Bi(OH)₃ .

Basic: What are the key challenges in stabilizing this compound solutions, and what methods mitigate decomposition?

Methodological Answer:
Bismuth salts hydrolyze readily in aqueous media, forming insoluble oxyhydroxides. Stabilization strategies include:

  • Acidified Solvents : Use dilute HNO₃ (pH < 2) to suppress hydrolysis .
  • Complexing Agents : Add citric acid or EDTA to form stable Bi³⁺-ligand complexes, preventing precipitation .
  • Storage Conditions : Store solutions under inert gas (N₂) to avoid CO₂ absorption and carbonate formation .

Advanced: How do coordination environments of bismuth in carbonic acid salts affect their reactivity in catalytic processes, and what spectroscopic methods elucidate these interactions?

Methodological Answer:
Bismuth’s Lewis acidity and variable coordination (e.g., Bi³⁺ in octahedral vs. trigonal prismatic geometries) influence catalytic activity. To study this:

  • EXAFS : Probe Bi-O bond distances and coordination numbers in solution-phase salts .
  • Raman Spectroscopy : Identify Bi-O-CO₃ vibrational modes (e.g., 680–720 cm⁻¹) to map carbonate binding modes .
  • DFT Modeling : Simulate reaction pathways for CO₂ activation on Bi³⁺ sites to guide catalyst design .

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